
Levodopa
Descripción general
Descripción
Estas floraciones ocurren principalmente en el Golfo de México y a lo largo de la costa este sur de los Estados Unidos . La brevetoxina B se une a los canales de sodio regulados por voltaje en las células nerviosas, lo que lleva a una activación persistente y una interrupción de los procesos neurológicos normales . Este compuesto es responsable de la intoxicación neurotóxica por mariscos en humanos, caracterizada por síntomas como náuseas, vómitos y trastornos neurológicos .
Métodos De Preparación
La brevetoxina B es producida naturalmente por Karenia brevis a través de una compleja vía biosintética que implica la síntesis de policétidos . La ruta sintética para la brevetoxina B fue lograda por primera vez por K. C. Nicolaou y sus colaboradores en 1995, involucrando 123 pasos con un rendimiento promedio del 91% por paso . Esta síntesis se optimizó posteriormente a 90 pasos con un rendimiento promedio del 93% por paso . La producción industrial de brevetoxina B no es común debido a su estructura compleja y la disponibilidad de fuentes naturales .
Análisis De Reacciones Químicas
La brevetoxina B experimenta varias reacciones químicas, incluidas la oxidación, la reducción, la hidrólisis y la conjugación . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones son varios metabolitos, como la brevetoxina B1 y la brevetoxina B3 . Estos metabolitos se han identificado y caracterizado estructuralmente en mariscos y otros organismos marinos .
Aplicaciones Científicas De Investigación
Therapeutic Applications in Parkinson's Disease
Primary Use
Levodopa is the most effective medication for managing motor symptoms associated with Parkinson's disease, particularly bradykinesia and rigidity. It is often combined with carbidopa to enhance its bioavailability and reduce peripheral side effects. The combination allows more this compound to cross the blood-brain barrier, where it is converted into dopamine .
Efficacy
Clinical studies have demonstrated that this compound significantly improves the quality of life for individuals with idiopathic Parkinson's disease. It is typically prescribed when other antiparkinsonian drugs become less effective . The drug has been shown to provide substantial symptomatic relief, although its effectiveness can vary depending on the specific symptoms being treated. For instance, while it effectively alleviates bradykinesia, its impact on tremors is less pronounced .
Case Studies Highlighting this compound's Impact
-
Case Study A: Motor Fluctuations
A 75-year-old male patient with a 14-year history of Parkinson's disease experienced significant motor fluctuations despite high doses of this compound-carbidopa. Adjustments to his medication regimen included reducing this compound dosage and introducing entacapone, which improved his symptoms and reduced dyskinesia . -
Case Study B: Long-Term Management
Another case involved a 65-year-old man whose symptoms included tremors and rigidity affecting daily activities. After five years on this compound therapy, he faced challenges such as severe motor fluctuations. Modifications to his treatment plan led to better management of his symptoms .
Off-Label Uses
This compound has also been explored for off-label applications:
- Restless Leg Syndrome: Some studies suggest that this compound can be effective in treating patients with intermittent restless leg syndrome who do not require daily therapy .
- Other Neurological Disorders: Research indicates potential benefits in cases of post-encephalitic parkinsonism and symptomatic parkinsonism due to carbon monoxide intoxication .
Recent Research Insights
Recent studies have investigated the long-term effects of this compound on disease progression:
- A multi-center clinical trial suggested that this compound may not only alleviate symptoms but could also slow the progression of Parkinson's disease .
- The ELLDOPA trial examined whether early initiation of this compound treatment impacts long-term outcomes, indicating potential benefits without accelerating disease progression .
Summary Table of this compound Applications
Application | Description | Evidence Level |
---|---|---|
Parkinson's Disease | Main therapeutic use; improves motor symptoms such as bradykinesia | High |
Restless Leg Syndrome | Off-label use; effective for intermittent cases | Moderate |
Post-Encephalitic Parkinsonism | Effective in managing symptoms following encephalitis | Moderate |
Symptomatic Parkinsonism | Useful for parkinsonism due to carbon monoxide intoxication | Moderate |
Mecanismo De Acción
La brevetoxina B ejerce sus efectos uniéndose a los canales de sodio regulados por voltaje en las células nerviosas, lo que lleva a una activación persistente y una interrupción de los procesos neurológicos normales . Esta unión provoca una entrada de iones sodio, lo que resulta en despolarización y potenciales de acción prolongados . Los objetivos moleculares de la brevetoxina B incluyen células neuronales, musculares y cardíacas . Las vías involucradas en su mecanismo de acción están principalmente relacionadas con la regulación de los canales de iones sodio y los efectos subsecuentes en la excitabilidad celular .
Comparación Con Compuestos Similares
La brevetoxina B es parte de una familia de brevetoxinas, que incluye otros compuestos similares como la brevetoxina A, la brevetoxina B1, la brevetoxina B2 y la brevetoxina B3 . Estos compuestos comparten un esqueleto común de poliéter, pero difieren en sus características estructurales específicas y propiedades toxicológicas . La brevetoxina B es única debido a su afinidad de unión específica a los canales de sodio regulados por voltaje y sus potentes efectos neurotóxicos . En comparación con otras brevetoxinas, la brevetoxina B es uno de los compuestos más estudiados y bien caracterizados de esta familia .
Actividad Biológica
Levodopa (L-3,4-dihydroxyphenylalanine, or L-DOPA) is a naturally occurring amino acid and a precursor to dopamine, primarily used in the treatment of Parkinson's disease (PD). Its biological activity extends beyond mere dopaminergic effects, engaging various biochemical pathways and interactions within the body. This article delves into the multifaceted biological activities of this compound, highlighting its pharmacological properties, metabolic pathways, and implications for therapeutic efficacy.
This compound is primarily converted to dopamine in the brain by the enzyme aromatic L-amino acid decarboxylase (AADC). This conversion is crucial for alleviating the motor symptoms associated with Parkinson's disease. However, this compound also undergoes significant metabolism outside the central nervous system, particularly in the gut.
Gut Microbiota Interaction
Recent studies have shown that gut bacteria, specifically Enterococcus faecalis, can metabolize this compound into dopamine before it reaches the brain. This microbial metabolism can reduce the bioavailability of this compound, leading to diminished therapeutic effects. Research indicates that interventions targeting gut microbial metabolism could enhance this compound's efficacy. For instance, the compound Mito-honokiol has been shown to inhibit this gut bacterial metabolism, thus increasing this compound's availability for conversion to dopamine in the brain .
Pharmacological Properties
This compound exhibits several pharmacological actions beyond its role as a dopamine precursor:
- Nonenzymatic Conversion : this compound can nonenzymatically convert to 2,4,5-trihydroxyphenylalanine (TOPA), which has excitotoxic properties at glutamate receptors. This mechanism suggests that this compound may influence neuronal activity through pathways independent of dopaminergic signaling .
- Neuroprotective Effects : Some studies suggest that this compound may exert neuroprotective effects by modulating various neurochemical pathways. For example, it has been implicated in reducing neuronal damage in ischemic conditions .
Clinical Implications and Case Studies
The clinical use of this compound is well-documented; however, its effectiveness can be compromised by factors such as gastrointestinal metabolism and fluctuations in plasma levels. A notable case study involved a patient experiencing severe motor fluctuations despite optimal dosing. Investigations revealed high levels of gut-derived dopamine due to microbial metabolism of this compound, which was subsequently managed through dietary adjustments and antibiotic therapy targeting specific gut bacteria .
Table 1: Pharmacokinetics of this compound
Parameter | Value |
---|---|
Bioavailability | 25% - 30% |
Peak Plasma Concentration | 0.5 - 2 hours |
Half-Life | 1 - 3 hours |
Metabolism | Gut microbiota & liver |
Table 2: Effects of Mito-honokiol on this compound Metabolism
Treatment Condition | This compound Consumption Inhibition (%) | Dopamine Formation Inhibition (%) |
---|---|---|
Control | 0 | 0 |
Mito-honokiol (3 µM) | 71% | 68% |
Mito-honokiol (2.5 µM) | 50% | 50% |
Future Directions in Research
Ongoing research is exploring novel formulations and adjuvants to enhance this compound's therapeutic profile. The development of continuous monitoring systems for this compound levels in patients may lead to improved titration strategies and better management of Parkinson's disease symptoms . Additionally, understanding the role of gut microbiota in drug metabolism could pave the way for personalized medicine approaches tailored to individual microbiome profiles.
Q & A
Basic Research Questions
Q. What experimental designs are recommended for studying Levodopa pharmacokinetics in Parkinson’s disease (PD) patients?
To evaluate this compound pharmacokinetics, use a crossover design comparing plasma concentrations under controlled conditions (e.g., rest vs. standardized exercise). Include cohorts stratified by disease stage (untreated vs. advanced PD) and healthy controls. Plasma samples should be collected at fixed intervals post-administration and analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure concentration-time profiles. Clinical assessments (e.g., UPDRS-III) should be synchronized with pharmacokinetic sampling to correlate motor symptoms with drug levels .
Q. How can HPLC methods be standardized for quantifying this compound in plant-derived or pharmaceutical samples?
Optimize HPLC conditions using a C18 column, UV detection at 280 nm, and mobile phases combining methanol/water with acetic acid (0.1–0.3%) for peak resolution. Validate the method per ICH guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>95%). For plant extracts (e.g., Vicia faba), employ ultrasonic extraction at 60°C for 15–20 minutes with 0.28% acetic acid to maximize yield .
Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships in early-stage PD trials?
Use mixed-effects models to account for inter-subject variability in longitudinal studies. For dose-ranging trials (e.g., 150–600 mg/day), apply ANOVA to compare UPDRS-III score changes across groups, adjusting for covariates like age and baseline severity. Non-compartmental pharmacokinetic analysis can estimate parameters like mean residence time (MRT) and AUC .
Advanced Research Questions
Q. How can researchers resolve contradictions between clinical and neuroimaging data on this compound’s long-term effects?
Clinical trials show this compound improves motor symptoms, while neuroimaging (e.g., [¹²³I]β-CIT PET) suggests accelerated dopamine terminal loss. To address this, design studies with dual endpoints: (1) clinical metrics (UPDRS-III) and (2) striatal dopamine transporter density. Use mediation analysis to distinguish symptomatic relief from neurodegenerative effects. For example, the ELLDOPA trial found improved symptoms despite reduced [¹²³I]β-CIT uptake, suggesting pharmacodynamic masking of progression .
Q. What methodologies are effective for studying this compound-induced dyskinesia (LID) mechanisms in advanced PD?
Employ in vivo microdialysis in rodent models to measure striatal glutamate/dopamine fluctuations during this compound administration. In humans, combine fMRI with [¹¹C]raclopride PET to assess dopamine release and receptor occupancy. For genetic insights, perform RNA sequencing on post-mortem basal ganglia tissue to identify dysregulated pathways (e.g., D1 receptor signaling) .
Q. How can gene therapy approaches complement this compound treatment in PD?
Preclinical studies using adeno-associated virus (AAV) vectors (e.g., AAV-GAD) in rat models show increased GABA synthesis in the subthalamic nucleus, reducing hyperdirect pathway overactivity. In clinical trials, combine this compound with intra-striatal AAV-AADC (aromatic L-amino acid decarboxylase) to enhance dopamine synthesis. Monitor outcomes via UPDRS-III and FDOPA PET .
Q. What experimental strategies differentiate central vs. peripheral mechanisms in this compound response variability?
Conduct pharmacodynamic-pharmacokinetic (PD-PK) dissociation studies. For example, in advanced PD patients, physical exercise worsened UPDRS-III scores without altering this compound plasma levels, implicating central mechanisms (e.g., cortical motor circuit dysfunction). Use transcranial magnetic stimulation (TMS) to assess corticospinal excitability post-exercise .
Q. How can co-delivery systems (e.g., protocells) improve this compound’s efficacy and reduce side effects?
Design brain-targeted protocells by encapsulating this compound and adjuvants (e.g., curcumin) within lipid bilayers functionalized with transferrin for BBB penetration. Evaluate in vivo using microdialysis (striatal dopamine levels) and rotational behavior tests in 6-OHDA-lesioned rats. Compare bioavailability and dyskinesia incidence vs. oral carbidopa/Levodopa .
Methodological Tables
Parameter | Untreated PD (Rest) | Untreated PD (Exercise) | Advanced PD (Exercise) |
---|---|---|---|
Mean Residence Time | 168.9 ± 48.3 min | 145.5 ± 50.8 min* | N/A |
UPDRS-III Score Change | N/A | N/A | +6.45 points* |
*Data from pharmacokinetic-exercise crossover study . |
HPLC Validation Metrics | This compound |
---|---|
Linearity (R²) | 0.999 |
Precision (RSD) | 1.2% |
Recovery Rate | 98.5% |
*Optimal conditions for Vicia faba extraction . |
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDRDQBEARUVNC-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Record name | L-DOPA | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/L-DOPA | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65170-01-6 | |
Record name | L-Tyrosine, 3-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65170-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9023209 | |
Record name | Levodopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to white odorless solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Levodopa | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15098 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | L-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5mM, Readily sol in dil hydrochloric and formic acids; practically insol in ethanol, benzene, chloroform, ethyl acetate, In water, 5,000 mg/l @ 20 °C, 5.0 mg/mL | |
Record name | Levodopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LEVODOPA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Levodopa by various routes crosses the blood brain barrier, is decarboxylated to form dopamine. This supplemental dopamine performs the role that endogenous dopamine cannot due to a decrease of natural concentrations and stimulates dopaminergic receptors., MOST WIDELY ACCEPTED THEORY IS THAT LEVODOPA INCR LEVEL OF DOPAMINE & THUS ACTIVATION OF DOPAMINE RECEPTORS IN EXTRA-PYRAMIDAL CENTERS IN THE BRAIN (PRIMARILY IN CAUDATE NUCLEUS & SUBSTANTIA NIGRA)., The present data indicate that the major effects observed after administration of exogenous levodopa are not due to a direct action of levodopa on dopamine receptors, or to extrastriatal release of dopamine, but to conversion of levodopa to dopamine by serotonergic terminals and probably some intrastriatal cells., EFFECTS OF LEVODOPA ON HUMAN & MURINE MELANOMA CELLS EXAMINED. WHEN EXPONENTIALLY GROWING CELLS WERE EXPOSED TO L-DOPA, CHARACTERISTIC INHIBITION OF THYMIDINE INCORPORATION OBSERVED., IN RATS, DOPAMINERGIC AGONISTS ALL CAUSED DECR IN SERUM PROLACTIN LEVELS. | |
Record name | Levodopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LEVODOPA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to white crystals or crystalline powder; needles from water | |
CAS No. |
59-92-7 | |
Record name | DOPA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levodopa [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levodopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | levodopa | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | levodopa | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Levodopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Levodopa | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVODOPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46627O600J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LEVODOPA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
284-286 °C, 285 °C | |
Record name | Levodopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LEVODOPA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.